Bifeprunox mesylate
Overview
Description
Bifeprunox mesylate is a novel atypical antipsychotic agent. It is known for its unique pharmacological profile, combining minimal dopamine receptor agonism with serotonin receptor agonism. This compound was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease .
Mechanism of Action
Target of Action
Bifeprunox mesylate primarily targets the Dopamine D2 receptor and the Serotonin 5-HT1A receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and cognition.
Mode of Action
This compound acts as a partial agonist at the Dopamine D2 receptor and the Serotonin 5-HT1A receptor . This means it can both activate and block these receptors depending on the circumstances. In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low . By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers .
Biochemical Pathways
This compound affects the dopaminergic and serotonergic pathways . By acting as a partial agonist at the D2 and 5-HT1A receptors, it can modulate the activity of these pathways, potentially leading to therapeutic effects in conditions like schizophrenia and psychosis .
Pharmacokinetics
It is known that this compound is an apolar basic compound with relatively high protein binding . Plasma concentrations are in the lower ng/ml range .
Result of Action
This compound’s action as a partial agonist at the D2 and 5-HT1A receptors can lead to a decrease in symptoms of schizophrenia and psychosis .
Biochemical Analysis
Biochemical Properties
Bifeprunox mesylate exhibits mixed (agonist/antagonist) receptor activity with the neurotransmitters dopamine (D2/3/4) and serotonin . It differs from first-generation atypical antipsychotics in that it acts as a partial D2 agonist .
Cellular Effects
This compound, through its mixed receptor activity, influences cell function by modulating various cellular signaling pathways . It can decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low .
Molecular Mechanism
The molecular mechanism of action of this compound involves partial D2 agonism . This is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low .
Temporal Effects in Laboratory Settings
In a placebo-controlled, dose-finding phase II trial in patients with schizophrenia, this compound was found to be both efficacious and well tolerated . The study suggests that 20 mg of this compound may be efficacious in improving symptoms in patients with an acute exacerbation of schizophrenia .
Preparation Methods
The synthesis of Bifeprunox mesylate involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of a biphenylmethyl piperazine derivative, which is then reacted with a benzoxazolone derivative under specific conditions to yield Bifeprunox. Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques to obtain a stable crystalline form of the compound .
Chemical Reactions Analysis
Bifeprunox mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the compound. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions and the effects of partial agonism.
Biology: Research focuses on its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Medicine: It has been evaluated for the treatment of schizophrenia, psychosis, and Parkinson’s disease, showing promise due to its unique pharmacological profile.
Industry: The compound’s synthesis and production methods are of interest for developing efficient manufacturing processes
Comparison with Similar Compounds
Bifeprunox mesylate is often compared to other atypical antipsychotics, such as:
Aripiprazole: Both compounds act as partial agonists at D2 receptors, but this compound has a different receptor binding profile.
SLV313: Similar to this compound, this compound also combines dopamine and serotonin receptor agonism.
SSR-181507: Another compound with mixed dopamine and serotonin receptor activity, used for similar therapeutic purposes. This compound’s unique combination of minimal dopamine receptor agonism and serotonin receptor agonism sets it apart from these similar compounds
Properties
IUPAC Name |
methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWKHSGOYGLGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956533 | |
Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350992-13-1 | |
Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFEPRUNOX MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the stability of bifeprunox mesylate?
A1: Research has focused on identifying and characterizing stable polymorphs of this compound. A stable polymorph is a specific crystal structure of a compound that exhibits enhanced stability compared to other forms. The identification of a stable polymorph is crucial for pharmaceutical development as it ensures consistent manufacturing, storage, and therapeutic efficacy. One study specifically describes the stable polymorph of this compound, its preparation method, and its potential application in pharmaceutical products, particularly for treating psychotic disorders and Parkinson's disease [, ].
Q2: Are there different crystalline forms of this compound?
A2: Yes, the research indicates that this compound can exist in different crystalline forms, also known as polymorphs []. Polymorphs have the same chemical composition but differ in their crystal structures, which can affect their physical properties such as stability, solubility, and bioavailability.
Q3: What are the potential applications of the stable polymorph of this compound in drug formulation?
A3: The identification of a stable polymorph of this compound is particularly relevant for developing pharmaceutical formulations []. A stable polymorph ensures consistent manufacturing of drug products with predictable stability, dissolution rates, and therapeutic efficacy. This is essential for delivering safe and effective medications to patients.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.